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Compound of Interest

(s)-3-Amino-3-(2-
Compound Name: ) )
chlorophenyl)propanoic acid

Cat. No.: B112986

CAS Number: 763922-37-8

An In-depth Report for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Amino-3-(2-
chlorophenyl)propanoic acid, a chiral non-proteinogenic (3-amino acid of significant interest
in the fields of medicinal chemistry and neuropharmacology. This document consolidates
critical data on its physicochemical properties, established and potential applications, detailed
experimental protocols, and insights into its biological significance.

Core Compound Data

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a derivative of 3-alanine containing a 2-
chlorophenyl substituent at the [3-position. This substitution imparts specific steric and
electronic properties that are crucial for its biological activity and make it a valuable chiral
building block in organic synthesis.

Physicochemical Properties

The key physicochemical data for (S)-3-Amino-3-(2-chlorophenyl)propanoic acid are
summarized in the table below for easy reference and comparison.
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Property Value Source(s)
CAS Number 763922-37-8 N/A
Molecular Formula CoH10CINO2 [1]
Molecular Weight 199.63 g/mol [1]

(3S)-3-amino-3-(2-
IUPAC Name ) ) [2]
chlorophenyl)propanoic acid

Appearance White to off-white solid/powder  N/A
Typically 297% - =99% (b
Purity ypicaly (by N/A
HPLC)
_ . [a]?> D_=+26+2°(c=1in0.5
Optical Rotation N/A
N NaOH)

Storage Conditions 0-8 °C, protect from light [3]

Applications in Research and Drug Development

The unique structure of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid makes it a versatile
intermediate in the synthesis of complex organic molecules and pharmacologically active
compounds.

e Pharmaceutical Development: This compound is a key intermediate in the synthesis of
various pharmaceuticals, with a particular focus on therapeutics targeting neurological
disorders. Its chiral nature is essential for creating stereospecific drugs, which often exhibit
improved efficacy and reduced side effects compared to their racemic counterparts.[3]

o Neurotransmitter Research: Due to its structural similarity to endogenous amino acid
neurotransmitters like GABA and glutamate, this 3-amino acid and its derivatives are
valuable tools for studying neurotransmitter pathways. They can be used to probe receptor
binding sites, modulate synaptic transmission, and help elucidate the mechanisms
underlying brain function and disease.[3]

o Peptide Synthesis: Incorporation of non-natural 3-amino acids like this one into peptides can
create peptidomimetics with enhanced metabolic stability and novel conformational
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properties. These modified peptides are more resistant to enzymatic degradation, a
significant advantage in drug design.[3]

o Biochemical Assays: The compound can be utilized in various biochemical assays to assess
the activity of specific enzymes and receptors, aiding in the high-throughput screening and
discovery of new drug candidates.[3]

Experimental Protocols

While a specific, published, step-by-step synthesis for (S)-3-Amino-3-(2-
chlorophenyl)propanoic acid is not readily available, a representative experimental protocol
can be constructed based on established methods for the enantioselective synthesis of 3-
amino acids. The following outlines a common and effective strategy involving the asymmetric
addition of a nucleophile to an imine.

General Protocol for Asymmetric Synthesis of (S)-3-
Amino-3-(2-chlorophenyl)propanoic Acid

This protocol is a generalized representation based on common methodologies for the
enantioselective synthesis of 3-amino acids and may require optimization.

Principle: The core of this asymmetric synthesis is the stereoselective addition of a carbon
nucleophile (e.g., a silyl ketene acetal) to a chiral N-sulfinyl imine derived from 2-
chlorobenzaldehyde. The chiral auxiliary (the N-sulfinyl group) directs the nucleophilic attack to
one face of the imine, establishing the desired (S)-stereochemistry at the (3-carbon.
Subsequent removal of the auxiliary and hydrolysis of the ester yields the target amino acid.

Step 1: Synthesis of the Chiral N-Sulfinyl Imine

e To a solution of 2-chlorobenzaldehyde (1.0 eq) in an anhydrous, aprotic solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).

e Add a dehydrating agent, such as anhydrous copper(ll) sulfate (CuSOa) or titanium(IV)
ethoxide (Ti(OEt)4) (2.0 eq).

 Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or
argon) for 12-24 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, filter the reaction mixture to remove the dehydrating agent.

o Concentrate the filtrate under reduced pressure to obtain the crude chiral N-sulfinyl imine,
which can often be used in the next step without further purification.

Step 2: Asymmetric Mannich-type Reaction

In a separate flask, prepare the silyl ketene acetal by reacting methyl acetate (or another
suitable ester) with a strong base like lithium diisopropylamide (LDA) followed by quenching
with a silylating agent (e.g., trimethylsilyl chloride, TMSCI). Alternatively, a pre-formed silyl
ketene acetal can be used.

Dissolve the crude N-sulfinyl imine from Step 1 in an anhydrous solvent (e.g., DCM or THF)
and cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add the silyl ketene acetal (1.5-2.0 eq) to the cooled imine solution.

Stir the reaction at -78 °C for several hours, monitoring by TLC.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

Allow the mixture to warm to room temperature and perform a standard aqueous workup
(e.g., extraction with an organic solvent like ethyl acetate, washing with brine, drying over
anhydrous sodium sulfate).

Purify the product by column chromatography on silica gel to isolate the protected -amino
ester.

Step 3: Deprotection and Hydrolysis

 Dissolve the purified product from Step 2 in a suitable solvent such as methanol or dioxane.

e Add an aqueous solution of a strong acid, such as hydrochloric acid (HCI) (e.g., 3-4 M), to
cleave the N-sulfinyl group.
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« Stir the mixture at room temperature or with gentle heating until the deprotection is complete
(monitor by TLC).

o Following the cleavage of the sulfinyl group, the ester can be hydrolyzed. This can
sometimes be achieved in the same acidic step with heating, or by subsequent addition of a
base (e.qg., lithium hydroxide, LIOH) followed by acidification to yield the final carboxylic acid.

« |solate the final product, (S)-3-Amino-3-(2-chlorophenyl)propanoic acid, which may
precipitate upon neutralization of the solution. The product can be collected by filtration and
purified by recrystallization.

Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the final product, a chiral High-Performance
Liquid Chromatography (HPLC) method is essential.

e Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from
cellulose or amylose phenylcarbamates, is often effective. Alternatively, macrocyclic
glycopeptide-based columns (e.g., teicoplanin-based) are excellent for underivatized amino
acids.

» Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of
hexane and a polar alcohol like isopropanol or ethanol.[4] For macrocyclic glycopeptide
columns, a reverse-phase, LC-MS compatible mobile phase (e.g., water:methanol:formic
acid) can be used.

o Detection: UV detection is standard. If derivatization with a fluorogenic agent is performed,
fluorescence detection can provide higher sensitivity.[4]

e Method Validation: The method should be validated according to ICH guidelines to ensure its
accuracy and reliability.[4]

Biological Activity and Signaling Pathways

B-amino acids, including -aryl derivatives, can interact with the central nervous system (CNS)
in various ways, often by mimicking or interfering with the action of natural amino acid
neurotransmitters.
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Potential Mechanism of Action

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), while
glutamate is the primary excitatory neurotransmitter.[5][6] The structural similarity of (S)-3-
Amino-3-(2-chlorophenyl)propanoic acid to these key signaling molecules suggests that its
biological effects, and those of its derivatives, are likely mediated through the modulation of
GABAergic or glutamatergic systems.

Potential mechanisms include:

e Receptor Binding: Acting as an agonist or antagonist at GABA receptors (e.g., GABA-A,
GABA-B) or glutamate receptors (e.g., NMDA, AMPA).

e Transporter Inhibition: Inhibiting the reuptake of GABA or glutamate from the synaptic cleft,
thereby prolonging their signaling effects.

e Enzyme Modulation: Affecting the activity of enzymes involved in the synthesis or
degradation of amino acid neurotransmitters, such as glutamic acid decarboxylase (GAD),
which synthesizes GABA from glutamate.[5]

The diagram below illustrates a conceptual model of how an exogenous (3-amino acid
derivative might modulate synaptic transmission.
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Caption: Conceptual diagram of potential interactions of a 3-amino acid derivative at a
synapse.

Safety and Handling
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Based on aggregated GHS data for the racemic mixture, 3-Amino-3-(2-chlorophenyl)propanoic
acid should be handled with care.

e Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315),
causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

e Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted
in a well-ventilated area or a fume hood.[1]

Conclusion

(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a chiral building block with significant
potential in medicinal chemistry and neuropharmacology. Its value lies in its utility as a
precursor for stereochemically defined drug candidates, particularly those aimed at modulating
neurotransmitter systems in the CNS. The synthetic methodologies, while requiring careful
control of stereochemistry, are well-established in principle, allowing for the production of this
and related compounds for further investigation. Future research will likely focus on
incorporating this moiety into novel molecular scaffolds to develop next-generation therapeutics
for a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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